molecular formula C19H19NO2 B12896725 1H-Indole-3-carboxaldehyde, 2-(4-methoxyphenyl)-5-(1-methylethyl)- CAS No. 588670-69-3

1H-Indole-3-carboxaldehyde, 2-(4-methoxyphenyl)-5-(1-methylethyl)-

Cat. No.: B12896725
CAS No.: 588670-69-3
M. Wt: 293.4 g/mol
InChI Key: PHQJIOVLQCHKHD-UHFFFAOYSA-N
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Description

5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core substituted with an isopropyl group, a methoxyphenyl group, and a carbaldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with phenylhydrazine and a ketone or aldehyde. The reaction proceeds under acidic conditions to form the indole core. The specific substituents, such as the isopropyl and methoxyphenyl groups, can be introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-carboxylic acid.

    Reduction: 5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-carboxylic acid
  • 5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-methanol
  • 5-isopropyl-2-(4-methoxyphenyl)-1H-indole

Uniqueness

5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

588670-69-3

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-propan-2-yl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C19H19NO2/c1-12(2)14-6-9-18-16(10-14)17(11-21)19(20-18)13-4-7-15(22-3)8-5-13/h4-12,20H,1-3H3

InChI Key

PHQJIOVLQCHKHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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